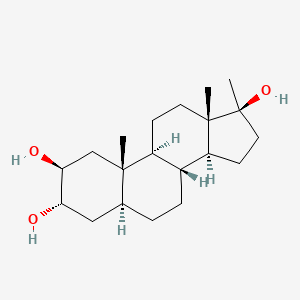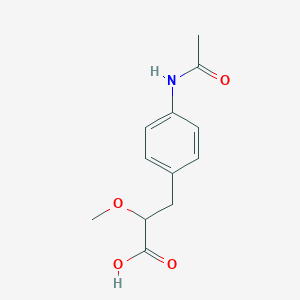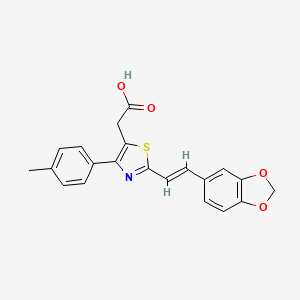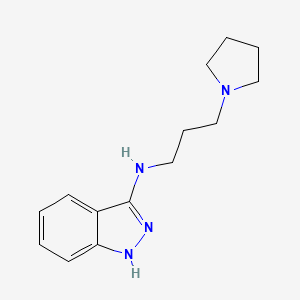
Deu3MZ2AN8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the carboxamide group: This step involves the reaction of the pyrazine ring with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Formation of the phenylpropanamide moiety: This step involves the coupling of the pyrazine carboxamide with a phenylpropanamide derivative, often using peptide coupling reagents like carbodiimides.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective reduction and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide and carboxamide groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Amides, esters, thioesters.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be studied for its potential as a drug candidate, particularly for its interactions with biological targets.
Biochemistry: Researchers can investigate its role in enzyme inhibition or activation.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide: shares structural similarities with other pyrazine derivatives and phenylpropanamide compounds.
Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis drug.
Phenylpropanolamine: A phenylpropanamide derivative used as a decongestant.
Uniqueness
The uniqueness of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
2379402-85-2 |
|---|---|
Fórmula molecular |
C19H22N4O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-[(3-hydroxy-3-methylbutanoyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H22N4O4/c1-19(2,27)11-16(24)23-17(25)14(10-13-6-4-3-5-7-13)22-18(26)15-12-20-8-9-21-15/h3-9,12,14,27H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t14-/m0/s1 |
Clave InChI |
KDNFAOHHDGPOSG-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(CC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |
SMILES canónico |
CC(C)(CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)




